molecular formula C13H11F B12845949 4-Fluoro-2'-methyl-1,1'-biphenyl

4-Fluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B12845949
M. Wt: 186.22 g/mol
InChI Key: FJYWQZHPTCPATB-UHFFFAOYSA-N
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Description

4-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2’-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Fluoro-2’-methyl-1,1’-biphenyl is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of biphenyl compounds, including 4-Fluoro-2’-methyl-1,1’-biphenyl, often involves large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenyl ketones, alcohols, hydrocarbons, and substituted biphenyl derivatives .

Scientific Research Applications

4-Fluoro-2’-methyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1,1’-biphenyl
  • 2-Methyl-1,1’-biphenyl
  • 4-Methyl-1,1’-biphenyl

Uniqueness

4-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3

InChI Key

FJYWQZHPTCPATB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)F

Origin of Product

United States

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